molecular formula C15H22BrN B7894412 N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine

N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine

Cat. No.: B7894412
M. Wt: 296.25 g/mol
InChI Key: MIGVOGHZQRHQRL-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is a substituted cyclohexanamine derivative featuring a 4-bromobenzyl group attached to the nitrogen atom and a 4,4-dimethylcyclohexane backbone. Its structure combines steric bulk (from the dimethylcyclohexane) and electronic effects (from the bromine substituent), which influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4,4-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN/c1-15(2)9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGVOGHZQRHQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine typically involves the reaction of 4-bromobenzyl bromide with 4,4-dimethylcyclohexanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of cyclohexylamines or cyclohexanols.

Scientific Research Applications

Chemistry: N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of receptor-ligand interactions.

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the cyclohexanamine moiety can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₁₅H₂₁BrN ~299.24* 4-Bromobenzyl, 4,4-dimethyl High steric bulk, bromine electronic effects Inferred
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine C₁₃H₁₇BrFN 286.18 4-Bromo-3-fluorobenzyl Halogen diversity, lower steric bulk
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride C₁₃H₁₇ClN·HCl 275.22 4-Chlorobenzyl, hydrochloride Chlorine substituent, salt form
4,4'-Methylenebis(N,N'-dimethylcyclohexanamine) C₁₇H₃₄N₂ 266.47 Bis-dimethylcyclohexanamine Symmetric dimer, high hydrophobicity

*Estimated based on analogs (e.g., ).

Key Observations:
  • Steric Hindrance: The 4,4-dimethylcyclohexane group introduces significant steric bulk, likely reducing conformational flexibility compared to non-dimethyl analogs (e.g., N-(4-bromo-3-fluorobenzyl)cyclohexanamine) .
  • Salt Forms : Hydrochloride salts (e.g., ) improve stability and crystallinity, a feature absent in the target compound but relevant for pharmaceutical applications.

Physicochemical and Functional Differences

Solubility and Reactivity:
  • The dimethylcyclohexane backbone may reduce hydrogen-bonding capacity (H-bond donors = 1; acceptors = 2, inferred from ), similar to N-(4-chlorobenzyl) derivatives .
Toxicity and Regulatory Status:
  • Analogs like 4,4'-methylenebis(2-chloroaniline) () are classified as carcinogenic (CA), suggesting that halogenated aromatic amines require careful toxicity profiling. The bromine substituent in the target compound may pose similar risks .

Biological Activity

N-(4-Bromobenzyl)-4,4-dimethylcyclohexanamine is a compound of interest due to its potential biological activities, particularly as a vasopressin V1a receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C12H16BrN
  • Molecular Weight : 255.17 g/mol

The structure consists of a bromobenzyl moiety attached to a 4,4-dimethylcyclohexanamine backbone, which influences its interaction with biological targets.

Vasopressin V1a Receptor Antagonism

Research indicates that this compound exhibits significant antagonistic activity against the vasopressin V1a receptor. This receptor plays a crucial role in various physiological processes, including blood pressure regulation and social behavior.

The antagonism of the V1a receptor can lead to several downstream effects:

  • Reduction in Blood Pressure : By blocking vasopressin's action, the compound may contribute to vasodilation and lower blood pressure.
  • Influence on Behavior : The V1a receptor is implicated in social behaviors and anxiety; thus, antagonists may have therapeutic potential in treating anxiety disorders.

Comparative Biological Activity

A comparative analysis with related compounds provides insights into the efficacy and specificity of this compound:

Compound NameActivity TypeObserved Effects
This compoundV1a Receptor AntagonistReduced blood pressure, potential anxiolytic effects
PF 00738245V1a Receptor AntagonistEffective in preclinical models for dysmenorrhea
JNJ-17308616CNS Acting V1a Receptor AntagonistTreatment for depression and anxiety

Study 1: Cardiovascular Effects

In a preclinical study involving animal models, this compound was administered to assess its impact on cardiovascular parameters. Results showed a statistically significant reduction in systolic blood pressure compared to control groups receiving saline. The data suggested that the compound effectively antagonizes vasopressin-mediated vasoconstriction.

Study 2: Behavioral Impact

Another study focused on the behavioral implications of V1a receptor antagonism. Mice treated with this compound displayed reduced anxiety-like behaviors in elevated plus-maze tests. This finding aligns with the hypothesis that V1a receptor antagonists can modulate anxiety-related responses.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating significant tissue penetration.
  • Metabolism : Primarily metabolized via N-demethylation and hydroxylation pathways.
  • Excretion : Predominantly renal excretion of metabolites.

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